![molecular formula C23H22N2O4 B2764809 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 941911-14-4](/img/structure/B2764809.png)
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
BenchChem offers high-quality N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies
Research has been conducted on the synthesis of structurally related compounds, highlighting versatile synthetic approaches and characterizations which could be relevant to your compound:
- Convenient Synthetic Methods : A study described acetylation and nucleophilic substitution reactions leading to novel heterocyclic compounds, potentially relevant for understanding the synthetic versatility of related chemical structures (Zaki, Radwan, & El-Dean, 2017).
- Marine Drugs Synthesis : Research on the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, highlighting their potential use in structural-activity relationship studies of antitumor agents (Li et al., 2013).
- Pyrrolo[2,1-a]isoquinoline Derivatives : A one-pot synthesis approach for tetrahydropyrrolo[2,1-a]isoquinoline derivatives was described, showcasing an effective route to functionalized carboxamide derivatives (Alizadeh & Zohreh, 2008).
Potential Pharmacological Activities
Several studies have explored the pharmacological activities of compounds with structural similarities, which could inform the potential applications of your compound:
- Antitumor Activity : Research on dibenz[f,ij]isoquinoline derivatives demonstrated cytotoxic activities, providing insights into structural features that contribute to antitumor efficacy (Bu et al., 2001).
- Antibacterial and Antifungal Activities : Novel carboxamide derivatives of 2-quinolones were synthesized and showed promising antibacterial, antifungal, and antitubercular activities, highlighting the broad-spectrum potential of similar compounds (Kumar, Fernandes, & Kumar, 2014).
properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14(2)13-25-19-9-8-17(11-15(19)7-10-21(25)26)24-22(27)18-12-16-5-3-4-6-20(16)29-23(18)28/h3-6,8-9,11-12,14H,7,10,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQCJEDSTFFRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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